molecular formula C15H16F4N2O3 B7631751 Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate

Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate

Katalognummer B7631751
Molekulargewicht: 348.29 g/mol
InChI-Schlüssel: ANRQOKCHNIVSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate is a chemical compound with potential applications in scientific research. It is commonly referred to as MFTP or Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Wirkmechanismus

MFTP acts as a competitive inhibitor of the dopamine transporter by binding to the dopamine binding site. This prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels can have various effects on dopamine-mediated neurotransmission, depending on the location and type of dopamine receptors present.
Biochemical and Physiological Effects:
MFTP has been found to have unique biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum and nucleus accumbens, which are regions of the brain involved in reward and motivation. This increase in dopamine levels can lead to enhanced locomotor activity and reward-seeking behavior. MFTP has also been found to have antidepressant-like effects in animal models, possibly due to its ability to increase dopamine levels in the prefrontal cortex.

Vorteile Und Einschränkungen Für Laborexperimente

MFTP has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which allows for precise manipulation of dopamine neurotransmission. It has also been found to have high affinity and specificity for the dopamine transporter, which minimizes off-target effects. However, MFTP has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Zukünftige Richtungen

There are several future directions for research on MFTP. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease and addiction. Another direction is to explore its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to determine the optimal dosing and administration of MFTP to minimize toxicity and maximize efficacy.

Synthesemethoden

MFTP can be synthesized using various methods, including the reaction of 4-piperidone hydrochloride with 2-fluoro-6-trifluoromethylbenzoic acid, followed by the addition of methyl chloroformate. Another method involves the reaction of 4-piperidone hydrochloride with 2-fluoro-6-trifluoromethylbenzoyl chloride, followed by the addition of methylamine. Both methods have been found to be effective in synthesizing MFTP with high yield and purity.

Wissenschaftliche Forschungsanwendungen

MFTP has potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission. MFTP can be used to study the role of dopamine transporters in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.

Eigenschaften

IUPAC Name

methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O3/c1-24-14(23)21-7-5-9(6-8-21)20-13(22)12-10(15(17,18)19)3-2-4-11(12)16/h2-4,9H,5-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRQOKCHNIVSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)NC(=O)C2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.